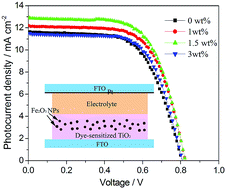Effect of magnetic gamma-iron oxide nanoparticles on the efficiency of dye-sensitized solar cells
RSC Advances Pub Date: 2015-05-13 DOI: 10.1039/C5RA05936D
Abstract
In this study, we report on an internal magnetic field effect, originating from magnetic γ-Fe2O3 nanoparticles (NPs) dispersed into nanocrystalline TiO2 film, which improves the performance of dye-sensitized solar cells (DSSCs). The DSSCs based on γ-Fe2O3/TiO2 composite photoelectrode at an optimal amount of ∼1.5 wt% γ-Fe2O3 NPs exhibit an energy conversion efficiency of 6.92%, which is increased by 18% compared to that of DSSCs based on pure TiO2 photoelectrode (5.84%). The role of the magnetic property of γ-Fe2O3 NPs on the PCE of DSSCs is investigated. It is found that the internal magnetic field, originating from the γ-Fe2O3 NPs in the TiO2 electrodes, is the key factor leading to the improved photogenerated electron transfer ability and reduced charge recombination.


Recommended Literature
- [1] Metal-free decarboxylative annulation of N-arylacrylamides with vinyl acids to synthesize benzo[b]azepin-2-ones†
- [2] Melamine based porous organic amide polymers for CO2 capture
- [3] A potentiometric resolved ratiometric photoelectrochemical aptasensor†
- [4] The effect of cation size on structure and properties of Ba-based tetragonal tungsten bronzes Ba4M2Nb10O30 (M = Na, K or Rb) and Ba4M2Nb8Ti2O30 (M = Ca or Sr)†
- [5] Low-temperature selective catalytic reduction of NOx with NH3 over a manganese and cerium oxide/graphene composite prepared by a hydrothermal method
- [6] Large perpendicular magnetic anisotropy of transition metal dimers driven by polarization switching of a two-dimensional ferroelectric In2Se3 substrate†
- [7] Base-free Ni-catalyzed Suzuki-type cross-coupling reactions of epoxides with boronic acids†
- [8] Complex coacervation and metal–ligand bonding as synergistic design elements for aqueous viscoelastic materials†
- [9] Physiological chemistry
- [10] The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols†‡










